2-Chloro-N-(1H-pyrrole-2-carbonyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a pyrrole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1H-pyrrole-2-carboxamide. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
Uniqueness
N-(2-chlorobenzenesulfonyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both a sulfonyl group and a pyrrole carboxamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C11H9ClN2O3S |
---|---|
Molecular Weight |
284.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)sulfonyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-4-1-2-6-10(8)18(16,17)14-11(15)9-5-3-7-13-9/h1-7,13H,(H,14,15) |
InChI Key |
CFJZMADAGPVECG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C2=CC=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.